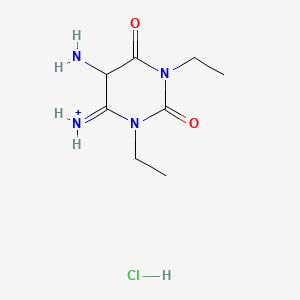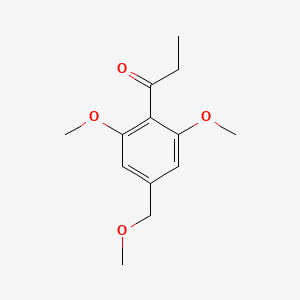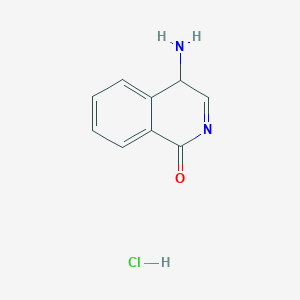
Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes a diazinane ring with two oxo groups and an ethyl ester functional group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with hydrazine hydrate, followed by esterification with ethyl alcohol. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Hexahydropyrimidine: A six-membered ring with two nitrogen atoms and similar structural features.
Uniqueness
Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate is unique due to its specific diazinane ring structure with two oxo groups and an ethyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H12N2O5 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-2-13-6(11)4-3-8-7(12)9-5(4)10;/h4H,2-3H2,1H3,(H2,8,9,10,12);1H2 |
Clave InChI |
SBQPEQABJNDCLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNC(=O)NC1=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)


![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)

![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)


![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)



